Cas no 868146-87-6 (N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide)

N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide
- N-[4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
- F1691-0289
- (Z)-N-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
- 868146-87-6
- AKOS002261688
- N-{4-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PHENYL}ACETAMIDE
- VU0489459-1
-
- インチ: 1S/C19H16N2O3S2/c1-12(22)20-14-5-7-15(8-6-14)21-18(23)17(26-19(21)25)11-13-3-9-16(24-2)10-4-13/h3-11H,1-2H3,(H,20,22)/b17-11-
- InChIKey: ZIDIQGKWOLAUAQ-BOPFTXTBSA-N
- ほほえんだ: S1C(N(C(/C/1=C(\[H])/C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])=O)C1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C([H])([H])[H])=O)=S
計算された属性
- せいみつぶんしりょう: 384.06023472g/mol
- どういたいしつりょう: 384.06023472g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 592
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 116Ų
N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1691-0289-2μmol |
N-{4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide |
868146-87-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1691-0289-15mg |
N-{4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide |
868146-87-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1691-0289-2mg |
N-{4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide |
868146-87-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1691-0289-20mg |
N-{4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide |
868146-87-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1691-0289-3mg |
N-{4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide |
868146-87-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1691-0289-4mg |
N-{4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide |
868146-87-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1691-0289-30mg |
N-{4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide |
868146-87-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1691-0289-5mg |
N-{4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide |
868146-87-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1691-0289-25mg |
N-{4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide |
868146-87-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1691-0289-10mg |
N-{4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl}acetamide |
868146-87-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide 関連文献
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
3. Book reviews
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamideに関する追加情報
Professional Introduction to N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide (CAS No. 868146-87-6)
N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide, a compound with the CAS number 868146-87-6, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This intricate molecular structure, characterized by its complex heterocyclic framework and functional groups, has garnered considerable attention for its potential therapeutic applications. The compound's unique chemical architecture, featuring a 1,3-thiazolidin core appended with a phenyl group and an acetamide moiety, positions it as a promising candidate for further investigation in drug discovery and development.
The synthesis of N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of the 5Z double bond and the 4-methoxyphenyl substituent introduces specific electronic and steric properties that influence the compound's reactivity and biological activity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its incorporation into preclinical and clinical studies.
In the realm of medicinal chemistry, N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide has been explored for its potential pharmacological effects. Studies have indicated that this compound may exhibit anti-inflammatory, antioxidant, and even anticancer properties. The thiazolidine ring is known for its ability to modulate various biological pathways, while the acetamide group can enhance binding affinity to target proteins. These characteristics make it an attractive scaffold for designing novel therapeutic agents.
Recent research has focused on understanding the molecular interactions of N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide with biological targets. Computational studies have predicted that this compound may interact with enzymes and receptors involved in inflammation and cell proliferation. Experimental validation through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy has provided insights into its binding mode and conformational dynamics. These findings are crucial for optimizing the compound's pharmacokinetic properties and improving its efficacy.
The development of new drugs often requires a thorough understanding of their metabolic pathways and potential side effects. Metabolomic studies on N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide have revealed that it undergoes biotransformation in vivo, leading to the formation of stable metabolites. These metabolites have been characterized using mass spectrometry (MS) and high-performance liquid chromatography (HPLC). Such data are essential for assessing the compound's safety profile and determining appropriate dosing regimens.
The potential applications of N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxyo 2-sulfanylidene -1,3-thiazolidin -3 -y lph en y l}acetamide extend beyond traditional pharmaceuticals. Researchers are exploring its use in neurological disorders, where its ability to modulate neurotransmitter activity could be beneficial. Additionally, its antiangiogenic properties make it a candidate for treating conditions such as cancer and retinal diseases. The versatility of this compound underscores its importance as a tool in drug discovery.
The future of N-{4-(5Z)-5-(4-methoxyphenyl)methylidene - 4 - oxo - 2 - sulfany lid ene - 1 , 3 - thia z olidin - 3 - y lph en y l } acet am ide lies in its integration into comprehensive therapeutic strategies. By combining it with other agents or developing derivatives with enhanced properties, researchers aim to create synergistic effects that improve patient outcomes. Collaborative efforts between academic institutions, biotechnology companies, and pharmaceutical industries will be crucial in realizing these goals.
In conclusion, N-{4-(5Z)-5-(4-methoxyphenyl)methylidene - 4 - oxo - 2 - sulfany lid ene - 1 , 3 - thia z olidin - 3 - y lph en y l } acet am ide (CAS No. 868146 -87 -6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and demonstrated biological activity make it a valuable asset in the quest for new treatments across various medical conditions. As research progresses, this compound is likely to play an increasingly important role in advancing healthcare solutions.
868146-87-6 (N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide) 関連製品
- 1501852-83-0(N2-(4-methylphenyl)pyridine-2,6-diamine)
- 1702162-42-2(1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane)
- 2172032-91-4(methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate)
- 4965-97-3(Bryodulcosigenin)
- 953735-82-5(2-(Cyclohexyloxy)pyridin-4-ylmethylamine)
- 1935140-98-9(methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate)
- 1806025-50-2(Methyl 6-(bromomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate)
- 1315498-83-9(3-(trans-4-Aminocyclohexyl)propanenitrile)
- 1351413-81-4(3-Pyridinecarbonitrile, 4-(difluoromethyl)-6-fluoro-)
- 19576-08-0(7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione)




